molecular formula C11H15BrClNO2 B13083785 Ethyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride

Ethyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride

Cat. No.: B13083785
M. Wt: 308.60 g/mol
InChI Key: WRZJNUBWNMTVHS-UHFFFAOYSA-N
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Description

Ethyl2-amino-2-(4-bromophenyl)propanoatehydrochloride is a chemical compound with the molecular formula C11H15BrClNO2 It is a derivative of propanoate, featuring an amino group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-amino-2-(4-bromophenyl)propanoatehydrochloride typically involves the reaction of ethyl 2-bromo-2-(4-bromophenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of Ethyl2-amino-2-(4-bromophenyl)propanoatehydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-amino-2-(4-bromophenyl)propanoatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of Ethyl2-amino-2-(4-bromophenyl)propanoatehydrochloride, which can be further utilized in different applications.

Scientific Research Applications

Ethyl2-amino-2-(4-bromophenyl)propanoatehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl2-amino-2-(4-bromophenyl)propanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-thiazol-2-amine: A compound with similar structural features and biological activities.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another related compound with potential antimicrobial and anticancer properties.

Uniqueness

Ethyl2-amino-2-(4-bromophenyl)propanoatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₄BrNO₂
  • Molecular Weight : 272.14 g/mol
  • IUPAC Name : Ethyl 2-amino-2-(4-bromophenyl)propanoate
PropertyValue
Molecular FormulaC₁₁H₁₄BrNO₂
Molecular Weight272.14 g/mol
IUPAC NameEthyl 2-amino-2-(4-bromophenyl)propanoate
PurityTypically >95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group in the compound allows for hydrogen bonding, while the bromine atom can participate in halogen bonding, potentially modulating enzyme or receptor activities involved in metabolic pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural features may enable it to interact with bacterial enzymes or cell membranes, leading to inhibition of microbial growth .

Anticancer Properties

Research indicates that this compound has potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as HepG2 (liver cancer). For instance, compounds similar to Ethyl 2-amino-2-(4-bromophenyl)propanoate have demonstrated IC₅₀ values indicating significant anti-proliferative activity against various cancer cell lines .

CompoundCell LineIC₅₀ (µg/mL)
Ethyl 2-amino-2-(4-bromophenyl)propanoateHepG2TBD
Compound 7fHepG216.782
Compound 7aHepG220.667

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines suggests a potential role in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the anti-proliferative effects of various derivatives against HepG2 cells, highlighting that structurally similar compounds exhibited varying degrees of efficacy, with some showing promising results at low concentrations .
  • Enzyme Interaction Studies : Investigations into the binding affinity of Ethyl 2-amino-2-(4-bromophenyl)propanoate with specific enzymes revealed its potential as an enzyme inhibitor, which could lead to therapeutic applications in metabolic disorders.
  • Comparative Analysis : When compared to other compounds with similar structures, Ethyl 2-amino-2-(4-bromophenyl)propanoate demonstrated unique interactions and biological activities due to its specific functional groups, indicating its potential as a lead compound in drug development .

Properties

Molecular Formula

C11H15BrClNO2

Molecular Weight

308.60 g/mol

IUPAC Name

ethyl 2-amino-2-(4-bromophenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H14BrNO2.ClH/c1-3-15-10(14)11(2,13)8-4-6-9(12)7-5-8;/h4-7H,3,13H2,1-2H3;1H

InChI Key

WRZJNUBWNMTVHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CC=C(C=C1)Br)N.Cl

Origin of Product

United States

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